molecular formula C10H8F6OS B6313346 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene CAS No. 1858241-46-9

4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene

Cat. No.: B6313346
CAS No.: 1858241-46-9
M. Wt: 290.23 g/mol
InChI Key: BZPFDTYAMYUPRT-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is a chemical compound with the molecular formula C10H8F6OS.

Preparation Methods

The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzene with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base to form 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene. This intermediate is then reacted with methylthiol in the presence of a catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is unique due to its combination of a fluorinated propoxy group and a methylthio group. Similar compounds include:

    4-(1,1,2,3,3,3-Hexafluoropropoxy)benzene: Lacks the methylthio group, resulting in different chemical and biological properties.

    4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylmethanol: Contains a hydroxyl group instead of a methylthio group, leading to different reactivity and applications.

Properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6OS/c1-18-7-4-2-6(3-5-7)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPFDTYAMYUPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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